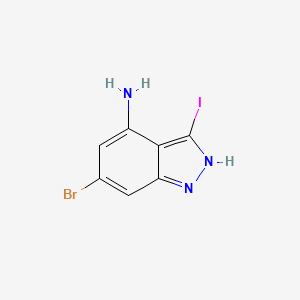

6-bromo-3-iodo-2H-indazol-4-amine

説明

特性

IUPAC Name |

6-bromo-3-iodo-2H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrIN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOGKUSPCFGRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indazole Core Systems and Derivatives

Strategic Approaches for Indazole Scaffold Construction

The construction of the indazole ring system can be achieved through a variety of strategic approaches, each offering unique advantages in terms of efficiency, regioselectivity, and substrate scope. These methods often involve the formation of key nitrogen-nitrogen and carbon-nitrogen bonds to assemble the pyrazole (B372694) ring fused to a benzene (B151609) ring.

Annulation and Cyclization Reactions for Ring Formation

Annulation and cyclization reactions represent fundamental strategies for the construction of the indazole scaffold. These reactions typically involve the formation of the heterocyclic ring from acyclic or partially cyclic precursors.

A common approach involves the intramolecular cyclization of appropriately substituted aromatic precursors. For instance, the Cadogan reductive cyclization of o-nitrobenzylamines or related compounds provides a route to indazoles. A one-pot synthesis of 2H-indazoles has been reported from commercially available ortho-nitrobenzaldehydes and anilines. This method proceeds via an initial condensation to form an ortho-imino-nitrobenzene intermediate, which then undergoes a reductive cyclization promoted by tri-n-butylphosphine under mild conditions to afford a variety of substituted 2H-indazoles. acs.org

Another powerful strategy is the [3+2] cycloaddition reaction. This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring of the indazole system. For example, the reaction of arynes with diazo compounds is a well-established method for synthesizing indazoles. orgsyn.orgorgsyn.org Similarly, 1,3-dipolar cycloaddition of in situ generated nitrile imines with benzyne (B1209423) offers a rapid and convergent route to 1-substituted-1H-indazoles. acs.orgnih.gov

Intramolecular cyclization of picrylhydrazones has also been explored as a strategy for preparing indazole derivatives, offering a pathway to energetic materials with improved stability. rsc.org

Cascade Reactions in Indazole Synthesis

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to the synthesis of complex molecules like indazoles in a single operation, avoiding the isolation of intermediates. These processes often involve a sequence of intramolecular and intermolecular transformations to rapidly build the indazole core.

A notable example is the synthesis of 2H-indazole derivatives through a "one-pot" multi-component reaction. nih.gov One such method involves a sequential combination of reactions to produce stereoselective substituted 2H-indazole analogues. nih.gov Another innovative cascade reaction for the synthesis of indazole-fused triazolo[5,1-c]quinoxalines has been developed, involving a four-component, three-step sequence. This methodology starts with o-azido aldehyde, o-iodoaniline, phenylacetylene, and sodium azide (B81097) and proceeds through the sequential formation of a 2H-indazole, an azide-alkyne cycloaddition, a C-N coupling, and finally an intramolecular cross-dehydrogenative C-C coupling. rsc.org

Furthermore, a substrate-dependent selective synthesis of diversely functionalized indazole derivatives has been achieved through a cascade reaction of N-nitrosoanilines with diazo compounds. acs.org This process, initiated by C-H activation, can lead to different indazole products depending on the nature of the diazo coupling partner. acs.org

Benzyne Chemistry-Based Methodologies for Indazole Construction

Benzyne chemistry provides a powerful and versatile tool for the construction of the indazole scaffold. The high reactivity of benzyne, an aryne intermediate, allows for its participation in various cycloaddition and insertion reactions to form the indazole ring system.

A prominent application of benzyne in indazole synthesis is its [3+2] cycloaddition with diazo compounds. orgsyn.orgorgsyn.org This reaction, which can be performed under mild conditions, typically involves the in-situ generation of benzyne from precursors like o-silylaryl triflates. The initially formed 3H-indazole adduct can then rearrange to the more stable 1H-indazole. orgsyn.orgorgsyn.org The regioselectivity and outcome of the reaction can be influenced by the substituents on both the benzyne and the diazo compound. orgsyn.org

The scope of this methodology has been expanded to include the use of various diazo derivatives, leading to a family of 1H-, 2H-, and 3H-indazoles. orgsyn.org Furthermore, the reaction of benzynes with monosubstituted diazo compounds consistently yields 1H-indazoles. orgsyn.orgorgsyn.org

Another elegant approach involves the 1,3-dipolar cycloaddition of in-situ generated nitrile imines with benzyne. acs.orgnih.gov This reaction provides a rapid and convergent synthesis of 1-substituted-1H-indazoles in good yields. acs.orgnih.gov

Catalytic Systems in the Synthesis of Indazole Derivatives

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the indazole core has greatly benefited from the development of various catalytic systems. These catalysts often enhance reaction efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, enabling a wide range of transformations. nitk.ac.inresearchgate.net These catalysts can facilitate C-H activation, cross-coupling reactions, and cyclization processes to construct the indazole scaffold. researchgate.netnih.gov

Rhodium and copper co-catalyzed reactions have been successfully employed for the synthesis of 1H-indazoles through a sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. nih.gov Cobalt catalysis has also proven effective in the synthesis of N-aryl-2H-indazoles via C-H bond additions to aldehydes followed by in-situ cyclization and aromatization. nih.govacs.org This method is notable for its use of an air-stable cationic Co(III) catalyst and its applicability to a broad range of substrates. nih.govacs.org

Palladium-catalyzed reactions are also prevalent in indazole synthesis. For example, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Copper-catalyzed reactions are also widely used, such as in the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives to yield substituted 3-aminoindazoles through a cascade process. organic-chemistry.org

The following table summarizes some key transition metal-catalyzed reactions for indazole synthesis:

| Catalyst System | Starting Materials | Product Type | Key Features | Reference(s) |

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Imidates and nitrosobenzenes | 1H-Indazoles | Sequential C-H activation and annulation. | nih.gov |

| Cationic Co(III) | Azobenzenes and aldehydes | N-Aryl-2H-indazoles | C-H bond addition followed by cyclization. | nih.govacs.org |

| Pd(dppf)Cl₂ | 6-Bromo-3-iodo-1H-indazole and boronic acid pinacol (B44631) esters | Substituted indazoles | Suzuki coupling for C-C bond formation. | rsc.org |

| CuI | 2-Halobenzonitriles and hydrazine derivatives | 3-Aminoindazoles | Cascade coupling-condensation process. | organic-chemistry.org |

Acid-Base Catalyzed Synthetic Protocols

Acid and base catalysis provides an alternative and often complementary approach to transition metal catalysis for the synthesis of indazoles. bohrium.com These methods can promote cyclization and condensation reactions under milder and often metal-free conditions.

For instance, the synthesis of 1-aryl-1H-indazoles can be achieved from arylamino oximes, where the choice of base can selectively promote the formation of either indazoles or benzimidazoles. organic-chemistry.org The use of potassium hydroxide (B78521) has been reported in the iodination of 6-bromo-1H-indazole to form 6-bromo-3-iodo-1H-indazole. rsc.org

Acid catalysis is also employed in certain synthetic routes. For example, an acidic deprotection/cyclization sequence is the final step in a palladium-catalyzed synthesis of 3-aminoindazoles. organic-chemistry.org The development of these acid-base catalyzed protocols contributes to the growing toolbox of synthetic methods for accessing the indazole scaffold. bohrium.com

Organocatalytic Approaches in Indazole Formation

The formation of the indazole core has traditionally relied on metal-catalyzed reactions. However, the field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and more sustainable alternative. For the hypothetical synthesis of a precursor to 6-bromo-3-iodo-2H-indazol-4-amine, organocatalytic methods could offer several advantages, including milder reaction conditions and avoidance of toxic heavy metals.

One plausible organocatalytic approach for constructing a substituted 2H-indazole ring system involves the reductive cyclization of ortho-nitroaryl compounds. For instance, an appropriately substituted o-nitrobenzaldehyde could undergo condensation with a primary amine, followed by a reductive cyclization promoted by an organocatalyst. While traditionally phosphine-mediated, recent advancements have explored other organic reductants and catalysts.

Table 1: Hypothetical Organocatalytic Indazole Formation

| Reactant 1 | Reactant 2 | Organocatalyst | Reaction Type | Potential Product |

| Substituted 2-nitrobenzaldehyde | Primary amine | Phosphine-based catalyst | Reductive Cyclization | Substituted 2H-indazole |

Detailed research findings indicate that ortho-imino-nitrobenzene substrates, generated through condensation, can undergo reductive cyclization promoted by tri-n-butylphosphine to yield substituted 2H-indazoles under mild conditions. organic-chemistry.org This methodology demonstrates the feasibility of forming the 2H-indazole core through an organocatalytic pathway.

Principles of Green Chemistry Applied to Indazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of indazole derivatives is increasingly being viewed through this lens, with a focus on sustainable practices.

Key green chemistry principles applicable to the synthesis of indazoles, and hypothetically to 6-bromo-3-iodo-2H-indazol-4-amine, include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core tenet of green chemistry. Water and polyethylene (B3416737) glycol (PEG) have been successfully employed as solvents in the synthesis of 2H-indazoles. For example, an efficient synthesis of 2H-indazole derivatives has been achieved in a one-pot, three-component reaction using copper(I) oxide nanoparticles as a catalyst in PEG 300 as a green solvent. organic-chemistry.org

Metal-Free Catalysis: As discussed in the previous section, the use of organocatalysts or metal-free reaction conditions aligns with green chemistry principles by avoiding potentially toxic and expensive metal catalysts. nih.gov Metal-free regioselective halogenation of 2H-indazoles has been reported, offering an environmentally friendly route to halogenated indazoles. nih.gov

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods.

One-Pot Reactions: Designing synthetic routes that involve multiple reaction steps in a single pot, without the need for isolating intermediates, improves efficiency and reduces waste. The one-pot synthesis of 2H-indazoles from commercially available reagents has been demonstrated to be an operationally simple and mild method. organic-chemistry.org

Table 2: Application of Green Chemistry Principles in Indazole Synthesis

| Green Chemistry Principle | Application in Indazole Synthesis | Example | Reference |

| Greener Solvents | Use of Polyethylene Glycol (PEG) | Copper-catalyzed three-component reaction in PEG 300 | organic-chemistry.org |

| Metal-Free Conditions | Direct C-H halogenation without metal catalysts | Regioselective halogenation of 2H-indazoles | nih.gov |

| Atom Economy | One-pot, three-component synthesis | Synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide | organic-chemistry.org |

Regioselective Functionalization Strategies for Indazole Scaffolds

Achieving the specific substitution pattern of 6-bromo-3-iodo-2H-indazol-4-amine would require highly regioselective functionalization strategies. The electronic properties of the indazole ring and the directing effects of existing substituents play a crucial role in determining the position of incoming electrophiles or nucleophiles.

A hypothetical synthetic sequence for 6-bromo-3-iodo-2H-indazol-4-amine could involve the following steps, though the precise order would need to be determined experimentally:

Formation of the Indazole Core: Starting with a pre-functionalized benzene derivative, such as a substituted aniline (B41778) or benzonitrile (B105546), to form the indazole ring.

Introduction of the Amino Group: The 4-amino group could potentially be introduced via nitration followed by reduction. The directing effects of other substituents would be critical for achieving regioselectivity at the C4 position.

Bromination at C6: Direct bromination of the indazole ring can be achieved using various brominating agents like N-bromosuccinimide (NBS). The regioselectivity of this step would be influenced by the existing substituents.

Iodination at C3: The C3 position of the 2H-indazole is often susceptible to electrophilic attack. Iodination could be achieved using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base.

Recent studies have demonstrated the metal-free regioselective halogenation of 2H-indazoles, allowing for the synthesis of mono- and poly-halogenated products by carefully controlling the reaction conditions. nih.gov For instance, mono-bromination of 2-phenyl-2H-indazole with NBS can proceed with high yield. semanticscholar.org Furthermore, the synthesis of 3-amino-2H-indazole derivatives has been achieved in two steps from readily available 2-nitrobenzonitriles. researchgate.net

The elaboration of halogenated 2H-indazoles through subsequent cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, offers a pathway to a diverse library of functionalized indazoles. nih.gov This highlights the potential of using a halogenated indazole intermediate to introduce further complexity.

Table 3: Hypothetical Regioselective Functionalization of a 2H-Indazole Scaffold

| Position | Functional Group | Reagent/Method | Key Considerations |

| C4 | Amino | Nitration followed by reduction | Directing effects of other substituents |

| C6 | Bromo | N-Bromosuccinimide (NBS) | Solvent and temperature control for selectivity |

| C3 | Iodo | N-Iodosuccinimide (NIS) / I₂ + base | Electronic nature of the indazole ring |

Specific Synthetic Pathways to Halogenated and Aminated Indazoles

Introduction of Halogen Substituents: Bromination and Iodination Techniques

The introduction of bromine and iodine onto the indazole core is a fundamental step in the synthesis of halogenated derivatives. A variety of methods have been developed for these transformations, often targeting specific positions on the heterocyclic ring.

Direct iodination of the indazole ring, particularly at the C3 position, is a well-established method. This can be achieved using molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a polar solvent like dimethylformamide (DMF). chim.it For instance, 3-iodoindazoles can be prepared in good yields through this approach. chim.it An alternative iodinating agent is N-iodosuccinimide (NIS), which can also be used under basic conditions to achieve iodination. chim.it

Bromination of indazoles can be accomplished through several effective techniques. The use of N-bromosuccinimide (NBS) is a common strategy, and the reaction conditions can be tuned to achieve desired outcomes. chim.it For example, metal-free bromination at the C3 position has been reported using NBS. chim.it Furthermore, ultrasound-assisted bromination with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be an efficient protocol. chim.it The regioselectivity of bromination is highly dependent on the substituents already present on the indazole ring. For example, the bromination of 4-substituted-1H-indazoles with NBS has been shown to selectively occur at the C7 position. nih.gov In some cases, using an excess of the brominating agent can lead to di-substituted products. nih.gov

Table 1: Selected Methods for Halogenation of Indazoles

| Halogenation Type | Reagents and Conditions | Position | Reference |

| Iodination | I₂, KOH, DMF | C3 | chim.it |

| Iodination | N-Iodosuccinimide (NIS), KOH, CH₂Cl₂ | C3 | chim.it |

| Bromination | N-Bromosuccinimide (NBS) | C3 | chim.it |

| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Na₂CO₃, EtOH, Ultrasound | C3 | chim.it |

| Bromination | N-Bromosuccinimide (NBS), CH₃CN | C7 | nih.gov |

Incorporation of Amine Functionalities onto Indazole Rings

One common approach to synthesizing aminoindazoles is through the cyclization of appropriately substituted precursors. For example, 3-aminoindazoles can be prepared from 2-fluorobenzonitriles by reaction with hydrazine (B178648) hydrate. chemicalbook.com This method involves a nucleophilic aromatic substitution followed by cyclization to form the indazole ring with the amino group at the 3-position.

Another important route is the reduction of nitroindazoles. For instance, 6-aminoindazole derivatives have been synthesized by the reduction of the corresponding 6-nitroindazoles. nih.gov This reduction is typically carried out using standard methods such as catalytic hydrogenation. nih.gov

Direct C-H amination presents a more modern approach. Silver(I)-mediated intramolecular oxidative C-H amination has been developed for the synthesis of 1H-indazoles. acs.org This method allows for the construction of the indazole ring through the formation of a C-N bond from a C-H bond. acs.org Additionally, palladium-catalyzed intramolecular C-H amination reactions of aminohydrazones have been reported for the synthesis of 1H-indazoles. nih.gov

Table 2: Selected Methods for the Synthesis of Aminated Indazoles

| Method | Starting Material | Reagents and Conditions | Product | Reference |

| Cyclization | 2-Fluorobenzonitrile | Hydrazine hydrate, n-Butanol, reflux | 3-Aminoindazole | chemicalbook.com |

| Reduction | 6-Nitroindazole | H₂, Pd/C | 6-Aminoindazole | nih.gov |

| Intramolecular C-H Amination | Arylhydrazones | AgNTf₂, Cu(OAc)₂, 1,2-dichloroethane, 80 °C | 1H-Indazoles | acs.org |

| Intramolecular C-H Amination | Aminohydrazones | Ligand-free Palladium-catalysis | 1H-Indazoles | nih.gov |

Multi-Step Synthetic Sequences for Complex Substituted Indazole Derivatives

A potential synthetic strategy could commence with a commercially available or readily synthesized 4-nitroindazole. The synthesis of related compounds such as 7-bromo-4-chloro-1H-indazol-3-amine has been reported starting from substituted benzonitriles. chemrxiv.orgresearchgate.net For our target molecule, a possible route is outlined below:

Nitration of a suitable indazole precursor: If not starting with a pre-functionalized nitroindazole, nitration could be an initial step. However, controlling the regioselectivity of nitration on an unsubstituted indazole can be challenging. A more controlled approach would start with an ortho-substituted aniline (B41778) or benzonitrile (B105546) derivative.

Introduction of the bromine atom: Starting with 4-nitro-1H-indazole, a regioselective bromination could be attempted. The nitro group is a meta-director and deactivating, which would likely direct the incoming electrophile (bromine) to the C5 or C7 position. Achieving bromination at the C6 position would require specific conditions or a different starting material. An alternative is to start with a precursor that already contains the bromo substituent at the desired position.

Introduction of the iodine atom: Following bromination, iodination at the C3 position could be carried out using methods such as I₂/KOH in DMF. chim.it The presence of the bromo and nitro groups would influence the reactivity of the C3 position.

Reduction of the nitro group: The 4-nitro group would then be reduced to the 4-amino group. This is a standard transformation, often achieved with reagents like SnCl₂/HCl or catalytic hydrogenation, which should be compatible with the halogen substituents.

An alternative pathway could involve the synthesis of a di-halogenated indazole followed by the introduction of the amino group. For instance, a 6-bromoindazole could be synthesized and then subjected to iodination at the C3 position. The subsequent introduction of the amino group at the C4 position would be the most challenging step, likely requiring a directed metallation-amination sequence or a nucleophilic aromatic substitution on a suitably activated precursor.

A notable synthesis of 3-amino-4-iodo-indazole starts from 2,6-difluorobenzonitrile. google.com This is achieved through a sequence of amination, diazotization/iodination, and finally cyclization with hydrazine. google.com While the positions of the amino and iodo groups are reversed compared to our target, this demonstrates a viable strategy for constructing a 4-substituted-3-aminoindazole core. A similar strategy could be envisioned for 6-bromo-3-iodo-2H-indazol-4-amine, potentially starting from a 2-amino-5-bromo-benzonitrile derivative, followed by a sequence of reactions to install the iodo and form the indazole ring.

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine highlights the complexities of regioselective halogenation on a pre-formed aminoindazole ring. Direct bromination of 4-chloro-1H-indazol-3-amine was found to be unselective. chemrxiv.orgresearchgate.net A more successful route involved the bromination of 2,6-dichlorobenzonitrile, followed by cyclization with hydrazine to regioselectively form the 7-bromo-4-chloro-1H-indazol-3-amine. chemrxiv.orgresearchgate.net This underscores the importance of the order of reactions in achieving the desired substitution pattern.

Given these precedents, a plausible, albeit hypothetical, multi-step synthesis for 6-bromo-3-iodo-2H-indazol-4-amine would likely involve the careful construction of a substituted benzene (B151609) precursor followed by cyclization to form the indazole ring, rather than sequential functionalization of a simple indazole core.

Mechanistic Investigations of Indazole Formation and Derivatization Reactions

Detailed Mechanistic Pathways for Indazole Ring Annulation

The construction of the indazole core can be achieved through various synthetic strategies, each with distinct mechanistic pathways. While a direct, one-step synthesis of a complex molecule like 6-bromo-3-iodo-2H-indazol-4-amine is synthetically challenging, the fundamental annulation reactions provide the foundational scaffold that is later functionalized.

Cadogan Reductive Cyclization: A classical method for forming the 2H-indazole ring is the Cadogan reaction, which typically involves the reductive cyclization of an o-nitroaromatic compound. nih.gov For instance, an appropriately substituted o-nitrobenzylamine derivative can undergo cyclization. The widely accepted mechanism proceeds through the deoxygenation of the nitro group by a trivalent phosphorus reagent, like triethyl phosphite, to form a reactive nitrene intermediate. wikipedia.orgacs.org This nitrene then attacks an intramolecular imine or a related nitrogen-containing group to form the N-N bond, leading to the indazole ring.

However, recent studies have provided evidence for non-nitrene pathways. Investigations have isolated 2H-indazole N-oxide intermediates, suggesting that these species are competent intermediates in both the Cadogan and the related Davis-Beirut reactions. nih.govacs.orgescholarship.org This alternative pathway involves a more controlled deoxygenation sequence, where the N-oxide is formed and can be subsequently deoxygenated to the final 2H-indazole. nih.govescholarship.org This interrupted Cadogan/Davis-Beirut reaction provides a milder route to 2H-indazoles. acs.orgescholarship.org

Davis-Beirut Reaction: This reaction has emerged as a robust, metal-free method for synthesizing the 2H-indazole core under redox-neutral conditions. wikipedia.orgnih.gov The mechanism typically starts from an o-nitrobenzylamine, which, in the presence of a base, forms a highly reactive o-nitroso imine intermediate. nih.gov This intermediate then undergoes an intramolecular N-N bond-forming heterocyclization. wikipedia.orgnih.gov The versatility of the Davis-Beirut reaction allows for the synthesis of various indazole derivatives, including 3-alkoxy-2H-indazoles and indazolones, by trapping the nitroso intermediate with different nucleophiles. researchgate.netnih.gov

Transition-Metal-Catalyzed Annulation: Modern methods often employ transition-metal catalysis to construct the indazole ring via C-H activation and annulation cascades. For example, rhodium(III) catalysts can mediate the reaction between azobenzenes and various coupling partners like aldehydes or alkynes to form N-aryl-2H-indazoles. nih.gov The general mechanism involves the coordination of the azobenzene (B91143) to the metal center, followed by C-H bond activation to form a metallacyclic intermediate. Subsequent insertion of the coupling partner and reductive elimination or cyclative capture yields the functionalized indazole product. nih.gov

Understanding Regio- and Chemoselectivity in Functionalization Reactions

For a polysubstituted compound like 6-bromo-3-iodo-2H-indazol-4-amine, the precise placement of each functional group is controlled by the principles of regio- and chemoselectivity. Starting from a pre-formed indazole core, such as 6-bromo-1H-indazole, subsequent reactions are directed by the existing substituents.

The introduction of an iodine atom at the C3 position is a key functionalization step. This is often achieved through electrophilic iodination. For example, treating 6-bromo-1H-indazole with iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like DMF directs the iodine selectively to the C3 position. nih.gov

The most significant challenge in indazole derivatization is controlling the regioselectivity of N-functionalization, which leads to either N1- or N2-substituted products. The outcome is a delicate interplay of steric and electronic factors of the indazole substituents, as well as the reaction conditions (base, solvent, electrophile). The 2H-indazole tautomer, required for the title compound, is generally the less thermodynamically stable isomer compared to the 1H-tautomer. nih.govresearchgate.net Therefore, its synthesis often relies on kinetic control or specific directing effects.

Research has shown that the choice of base and solvent system is crucial for directing alkylation.

| Indazole Substrate | Reaction Conditions | Major Product | Rationale/Observation |

| C-3 substituted indazoles | NaH in THF | >99% N1-selectivity | The combination of a hard cation (Na⁺) and a less polar, coordinating solvent is proposed to favor N1 alkylation. nih.gov |

| 1H-Indazole | NaHMDS in THF or DMSO | Solvent-dependent regioselectivity | The choice of solvent can significantly alter the N1/N2 product ratio. |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃, Alkyl Halide | N1-product | DFT calculations suggest a chelation mechanism where the cesium cation coordinates to the N2-nitrogen and the C3-carboxylate group, directing the electrophile to the N1 position. |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Mitsunobu conditions (PPh₃, DIAD) | N2-product | Non-covalent interactions are believed to drive the formation of the N2-substituted product under these conditions. |

This table summarizes findings on the regioselective N-alkylation of substituted indazoles based on published research, demonstrating how reaction conditions dictate the isomeric outcome.

For a substrate with an amino group at C4 and a bromo group at C6, the electronic effects would influence the nucleophilicity of the N1 and N2 positions. The electron-donating amino group would increase the electron density of the ring system, potentially affecting the acidity of the N-H proton and the nucleophilicity of the indazole anion. The precise control to achieve the 2H-isomer would likely require carefully optimized conditions, potentially involving bulky N-protecting groups or specific catalytic systems that favor kinetic N2-functionalization.

Kinetic and Thermodynamic Analyses of Indazole Synthesis Processes

The distribution between the 1H- and 2H-indazole isomers is governed by both thermodynamic and kinetic factors.

Thermodynamic Stability: In nearly all cases, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govresearchgate.net This inherent stability is a critical consideration in synthesis design.

| Parameter | Value | Observation |

| Stability Difference (Gas Phase) | 14.5 - 15 kJ·mol⁻¹ | The 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov |

| Stability Difference (in Water) | 15.9 kJ·mol⁻¹ | The trend holds in aqueous solution. nih.gov |

| Calculated Stability (B3LYP) | 20 kJ·mol⁻¹ | The N1-substituted hydroxymethyl-indazole is calculated to be more stable than the N2-isomer. nih.gov |

This table presents data on the thermodynamic stability difference between indazole tautomers.

This thermodynamic preference means that reactions allowed to reach equilibrium will predominantly yield the 1H-isomer. Therefore, syntheses targeting the less stable 2H-isomer must operate under kinetic control, where the reaction pathway with the lower activation energy is favored, or employ strategies that selectively stabilize the 2H-product.

Kinetic Analysis: Quantum mechanical (QM) calculations have been used to probe the activation barriers for competing reaction pathways, providing insight into kinetic preferences. For example, in a study on the N-alkylation of indazoles, density functional theory (DFT) calculations were performed to understand the high selectivity for N2-alkylation under certain acidic conditions. While initial calculations on the base indazole molecule suggested a slightly lower activation energy for N1-alkylation, considering the tautomeric equilibrium and specific substrate-reagent interactions revealed the source of selectivity.

For substituted indazoles, the transition state (TS) leading to the N2-product can be stabilized through specific interactions. For instance, hydrogen bonding between a substituent at the C3-position and the reagent can lower the activation energy for the N2 pathway relative to the N1 pathway. Conversely, steric hindrance from a bulky C3-substituent can raise the activation energy for N2-alkylation, favoring the N1-product. These kinetic effects allow for the selective formation of the thermodynamically less favored 2H-indazole derivatives under non-equilibrating conditions.

Advanced Derivatization and Functional Group Interconversion on the Indazole Scaffold

Chemical Modifications of Bromo and Iodo Substituents

The presence of two different halogen atoms on the indazole ring, bromine at the C6-position and iodine at the C3-position, is a key feature for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. wikipedia.org This reactivity difference enables selective reactions at the C3-position while leaving the C6-bromo group intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura, Sonogashira, and Stille couplings are powerful methods for forming new carbon-carbon bonds at the halogenated positions of the indazole core. wikipedia.orgmdpi.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the haloindazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Due to the higher reactivity of the C-I bond, a Suzuki-Miyaura coupling on 6-bromo-3-iodo-2H-indazol-4-amine with an aryl or vinyl boronic acid would be expected to occur preferentially at the C3-position. mdpi.comnih.govnih.gov For instance, reacting the substrate with a suitable boronic acid under mild conditions, often facilitated by microwave irradiation, can lead to the formation of a 3-aryl or 3-vinyl-6-bromo-2H-indazol-4-amine. nih.govnih.gov Subsequent modification at the C6-position could then be achieved under more forcing reaction conditions. Studies on 5-bromo-3-iodoindazoles have demonstrated this sequential functionalization, first via a Sonogashira reaction at the C3-iodo position, followed by a Suzuki coupling at the C5-bromo position. researchgate.netthieme-connect.com

Sonogashira Coupling: This reaction couples the haloindazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com Similar to the Suzuki coupling, the greater reactivity of the C3-iodo position would allow for the selective introduction of an alkynyl group at this site. researchgate.netthieme-connect.com Research on 6-bromo-3-iodo-1H-indazole has shown that a combination of Pd/C–CuI–PPh3 can efficiently catalyze the C-C bond formation with terminal alkynes. researchgate.net This creates a versatile intermediate that can undergo further transformations.

Stille Coupling: While less common than Suzuki or Sonogashira reactions due to the toxicity of organotin reagents, the Stille coupling offers another avenue for C-C bond formation. It involves the reaction of the haloindazole with an organostannane in the presence of a palladium catalyst. The same reactivity principles apply, allowing for selective functionalization at the C3-position.

The table below summarizes the expected selective cross-coupling reactions on the 6-bromo-3-iodo-2H-indazol-4-amine scaffold.

| Reaction | Reagent | Expected Primary Site of Reaction | Potential Product Class |

| Suzuki-Miyaura | Ar-B(OH)₂ | C3-Iodo | 3-Aryl-6-bromo-2H-indazol-4-amines |

| Sonogashira | R-C≡CH | C3-Iodo | 3-Alkynyl-6-bromo-2H-indazol-4-amines |

| Stille | Ar-Sn(Bu)₃ | C3-Iodo | 3-Aryl-6-bromo-2H-indazol-4-amines |

Synthetic Transformations and Reactions of the Amine Group

The primary amine group at the C4-position is a versatile functional handle that can undergo a variety of transformations to introduce new functionalities and modulate the electronic properties of the indazole ring.

Acylation: The amine group can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids with a suitable coupling agent to form the corresponding amides. mdpi.com This transformation is fundamental in medicinal chemistry for introducing diverse side chains. For example, N-acylation of aminoindazoles can be achieved using systems like Boc₂O/DMAPO (di-tert-butyl dicarbonate/4-(N,N-dimethylamino)pyridine N-oxide). researchgate.net This allows for the formation of an amide bond under mild conditions.

Alkylation: N-alkylation of the amino group can introduce alkyl or arylalkyl substituents. This can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. nih.govrsc.orgrsc.org For instance, reacting the aminoindazole with an aldehyde in the presence of a reducing agent would yield a secondary amine. Studies on 6-aminoindazole derivatives have shown successful N-alkylation with various substituted benzyl (B1604629) groups. nih.gov

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). sioc-journal.cnorganic-chemistry.org This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. organic-chemistry.org While diazonium salts of some heterocyclic amines can be unstable, they are crucial intermediates for further functionalization. researchgate.netrsc.orgvanderbilt.edu

The following table outlines key transformations of the amine group.

| Reaction Type | Reagents | Functional Group Formed |

| Acylation | Acyl chloride, Acid anhydride | Amide |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

| Diazotization / Sandmeyer | NaNO₂, H⁺; CuX (X=Cl, Br, CN) | Halide, Nitrile |

Expanding Molecular Diversity through Post-Synthetic Derivatizations

The initial modifications of the bromo, iodo, and amine groups open up a vast chemical space for further derivatization, allowing for the construction of complex molecular architectures.

Following an initial selective cross-coupling reaction at the C3-position (e.g., a Sonogashira coupling to introduce an alkyne), the remaining C6-bromo substituent can be targeted. A subsequent Suzuki or Heck reaction at the C6-position would allow for the introduction of a second, different aryl or vinyl group. This sequential, site-selective approach is a powerful strategy for building highly functionalized and asymmetric indazole derivatives. researchgate.netthieme-connect.com

The products from the amine group transformations can also be further modified. For example, an amide formed via acylation could contain other reactive functional groups in its side chain, enabling further conjugation or cyclization reactions. An N-alkylated amine could be part of a larger heterocyclic ring system fused to the indazole core.

Furthermore, the N-H of the indazole ring itself can be functionalized, typically through alkylation or arylation, adding another layer of diversity. rsc.orgrsc.orgrsc.org The choice of N1 versus N2 substitution can be controlled by the reaction conditions and the steric and electronic nature of the substituents already present on the indazole ring. rsc.orgrsc.org

The combination of these post-synthetic modifications allows for the systematic exploration of the chemical space around the 6-bromo-3-iodo-2H-indazol-4-amine scaffold, leading to the generation of diverse libraries of compounds for various applications.

Spectroscopic and Structural Elucidation Methodologies for Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

For 6-bromo-3-iodo-2H-indazol-4-amine, ¹H and ¹³C NMR spectroscopy would be pivotal in confirming the substitution pattern on the indazole ring. Due to the absence of direct experimental data for this specific compound, the expected chemical shifts can be predicted based on data from analogous structures, such as 6-bromo-3-iodo-1H-indazole. The introduction of an amino group at the C4 position is expected to cause a significant upfield shift for the neighboring protons and carbons due to its electron-donating nature.

In the ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons. The proton at C5 would likely appear as a doublet, coupled to the proton at C7. Similarly, the proton at C7 would also be a doublet. The NH₂ protons of the amino group would typically appear as a broad singlet, and the N-H proton of the indazole ring would also be a singlet, with its chemical shift being sensitive to the solvent and concentration.

In the ¹³C NMR spectrum, six distinct signals would be expected for the aromatic carbons of the indazole core. The carbons bearing the bromine (C6) and iodine (C3) atoms would exhibit chemical shifts influenced by the heavy atom effect of the halogens. The carbon attached to the amino group (C4) would be significantly shielded.

Representative ¹H NMR Data for a Related Indazole Derivative

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

| 6-bromo-3-iodo-1H-indazole | DMSO-d₆ | 13.62 (s, 1H, NH), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H) | nih.gov |

Predicted ¹³C NMR Chemical Shift Ranges for 6-bromo-3-iodo-2H-indazol-4-amine

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |

| C3 | 80-95 | Attached to iodine, significant heavy atom effect. |

| C3a | 140-150 | Bridgehead carbon adjacent to nitrogen. |

| C4 | 135-145 | Attached to the electron-donating amino group. |

| C5 | 110-120 | Influenced by the adjacent amino group. |

| C6 | 115-125 | Attached to bromine. |

| C7 | 120-130 | Aromatic C-H. |

| C7a | 125-135 | Bridgehead carbon. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 6-bromo-3-iodo-2H-indazol-4-amine, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₇H₅BrIN₃).

The mass spectrum of this compound would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). libretexts.org This would result in a pair of molecular ion peaks separated by two mass units.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would likely involve the loss of the halogen atoms and other small neutral molecules. Common fragmentation pathways for related anilines and indazoles include the loss of HCN, halogens, and cleavage of the pyrazole (B372694) ring. chemicalbook.comresearchgate.net

Representative Mass Spectrometry Data for a Related Indazole Derivative

| Compound | Ionization Method | [M+H]⁺ (m/z) | Reference |

| 6-bromo-3-iodo-1H-indazole | ESI | 322.9 | nih.gov |

Predicted Fragmentation Pattern for 6-bromo-3-iodo-2H-indazol-4-amine

| Fragment Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | 338 | Molecular ion |

| [M-I]⁺ | 211 | Loss of iodine radical |

| [M-Br]⁺ | 259 | Loss of bromine radical |

| [M-HCN]⁺ | 311 | Loss of hydrogen cyanide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-bromo-3-iodo-2H-indazol-4-amine would display characteristic absorption bands corresponding to its functional groups.

The N-H stretching vibrations of the primary amine (NH₂) would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the indazole ring would also be observed in this region, typically as a broader band. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-Br and C-I stretching vibrations would be found in the fingerprint region, at lower wavenumbers, typically below 700 cm⁻¹.

Characteristic IR Absorption Bands for Indazole and Related Compounds

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (amine) | 3300-3500 | General IR tables |

| N-H Stretch (indazole) | 3100-3500 | psu.edursc.org |

| Aromatic C-H Stretch | 3000-3100 | psu.edursc.org |

| C=C Stretch (aromatic) | 1400-1600 | psu.edursc.org |

| C-N Stretch | 1250-1350 | General IR tables |

| C-Br Stretch | 500-600 | General IR tables |

| C-I Stretch | ~500 | General IR tables |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction analysis of 6-bromo-3-iodo-2H-indazol-4-amine would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

Furthermore, the crystal structure would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amino and indazole N-H groups, and potential halogen bonding interactions involving the bromine and iodine atoms. These interactions govern the packing of the molecules in the crystal lattice. While no crystal structure is available for the title compound, structures of related substituted indazoles have been reported, providing insight into the expected molecular geometry. researchgate.netresearchgate.net

Representative Crystallographic Data for a Substituted Bromo-Indole Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 5-bromospiro[indoline-3,7’-pyrano[3,2-c:5,6-c’]dichromene]-2,6’,8’-trione | Triclinic | P-1 | The structure is stabilized by N-H···O, O-H···O, C-H···π, and π···π interactions. | researchgate.net |

Chromatographic Techniques for Compound Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

For a compound like 6-bromo-3-iodo-2H-indazol-4-amine, reversed-phase HPLC would likely be the method of choice. A C18 or C8 stationary phase would be suitable, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) or a base (like triethylamine) to improve peak shape and resolution. nih.govcyberleninka.ru The purity of the compound can be determined by integrating the peak area in the chromatogram. Preparative HPLC can be used to isolate the compound in high purity.

Thin-Layer Chromatography (TLC) would be used for rapid monitoring of the progress of chemical reactions and for preliminary purity checks, using a suitable solvent system to achieve good separation.

Typical HPLC Conditions for the Analysis of Heterocyclic Amines

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.govcyberleninka.ru |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | nih.govcyberleninka.ru |

| Detector | UV-Vis (Diode Array Detector) | nih.govcyberleninka.ru |

| Flow Rate | 0.5 - 1.5 mL/min | nih.govcyberleninka.ru |

Computational and Theoretical Chemistry Studies of Indazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For indazole derivatives, DFT calculations are instrumental in determining optimized geometries and electronic properties, which are key to understanding their reactivity. nih.govresearchgate.net

Recent studies on various 3-carboxamide indazole derivatives have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-311+G or 6-31G(d,p), to analyze their physicochemical properties. nih.govresearchgate.net These calculations reveal important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity, with a larger gap suggesting higher stability and lower reactivity. nih.govniscpr.res.in For instance, in a study of 26 different indazole derivatives, compounds 8a, 8c, and 8s were found to have the most significant HOMO-LUMO energy gaps. nih.govrsc.org

The molecular electrostatic potential (MEP) is another key property derived from DFT calculations. The MEP surface map helps in predicting the sites for electrophilic and nucleophilic attacks. Different colors on the MEP map represent different electrostatic potential levels; for example, red often indicates regions of negative potential (nucleophilic sites) and blue indicates regions of positive potential (electrophilic sites). nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Indazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 8v | -6.36687 | -3.59964 | 2.76723 |

| Derivative 8w | -5.08923 | -1.32435 | 3.76488 |

| Derivative 8y | -4.24305 | -1.00143 | 3.24162 |

This table is illustrative and based on data from studies on various indazole derivatives, not specifically 6-bromo-3-iodo-2H-indazol-4-amine. The values are indicative of the types of data generated in DFT studies of such systems. nih.gov

Molecular Modeling and Conformational Analysis of Indazole Derivatives

Molecular modeling techniques, including molecular dynamics (MD) simulations and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, are employed to understand the conformational preferences and structural features of indazole derivatives that influence their biological activity. nih.gov

For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been used to create steric and electrostatic maps. These maps provide a structural framework for designing new, more potent inhibitors by highlighting which structural modifications are likely to enhance binding affinity. nih.gov Pharmacophore mapping, another computational tool, can generate hypotheses about the essential 3D arrangement of functional groups required for biological activity. nih.gov

Conformational analysis helps in understanding the flexibility of the indazole ring and its substituents. The planarity of the indazole ring, with its two nitrogen atoms, allows for various modification sites, leading to diverse biological and therapeutic properties. researchgate.net Structure-based drug design, which relies heavily on molecular modeling, has been successfully used to develop indazole derivatives as kinase inhibitors. nih.gov

Computational Prediction and Elucidation of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms involving indazole systems. DFT calculations can be used to model reaction pathways and identify transition states, providing insights into the feasibility and selectivity of chemical transformations. nih.govrsc.org

By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely course of a reaction. This predictive power is invaluable for optimizing reaction conditions and for designing novel synthetic routes to functionalized indazoles. researchgate.netmdpi.com

Application of Frontier Molecular Orbital (FMO) Theory in Reactivity Studies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcomes of chemical reactions. wikipedia.orgucsb.edu It focuses on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org The energy and symmetry of these frontier orbitals are key to understanding the reactivity of molecules like 6-bromo-3-iodo-2H-indazol-4-amine.

In the context of indazole derivatives, FMO theory helps to rationalize their behavior in various reactions. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netunesp.br Molecules with high HOMO energies are good electron donors, whereas those with low LUMO energies are good electron acceptors. nih.gov

The HOMO-LUMO energy gap (ΔE) is a crucial parameter in FMO theory. A small energy gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The distribution of the HOMO and LUMO across the molecule can also provide clues about the regioselectivity of reactions. ucsb.edu For instance, in electrophilic substitution reactions, the reaction is likely to occur at the position where the HOMO has the largest coefficient. ucsb.edu

Synthetic Applications of Indazole Derivatives in Broader Chemical Sciences

Indazoles as Versatile Building Blocks in Organic Synthesis

The indazole ring system is a highly adaptable scaffold in organic synthesis, primarily due to its aromatic nature and the presence of reactive nitrogen atoms. nih.govnih.gov The ability to functionalize both the pyrazole (B372694) and the benzene (B151609) rings allows for the creation of a diverse library of molecules.

Indazoles can undergo various transformations, including:

N-Alkylation: The nitrogen atoms of the indazole ring can be readily alkylated. However, this often leads to a mixture of N1 and N2 substituted products. nih.gov The development of regioselective alkylation methods is crucial for the synthetic utility of these heterocycles. nih.gov

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the indazole ring is a powerful tool for introducing new substituents. nih.gov Rhodium-catalyzed double C-H activation, for instance, has been used to synthesize functionalized 1H-indazoles. nih.gov

Cross-Coupling Reactions: Halogenated indazoles are particularly valuable as they can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are essential for creating complex molecules with new carbon-carbon and carbon-heteroatom bonds. For a compound like 6-bromo-3-iodo-2H-indazol-4-amine , the bromo and iodo substituents would serve as excellent handles for such transformations.

The synthesis of the indazole core itself can be achieved through several methods, including the intramolecular cyclization of phenylhydrazines and the [3+2] cycloaddition of arynes with diazo compounds. organic-chemistry.orgresearchgate.net Flow chemistry has also emerged as a safe and scalable method for producing a range of indazole derivatives. acs.org

Potential Applications in Material Science, Leveraging Photophysical Properties

Indazole derivatives have shown promise in the field of material science, largely due to their interesting photophysical properties. Some substituted indazoles exhibit strong fluorescence, with quantum yields reaching up to 85%. nih.gov These fluorescent properties can be tuned by altering the substituents on the indazole ring.

The photophysical characteristics of these compounds make them suitable for various applications, including:

Organic Light-Emitting Diodes (OLEDs): Fluorescent organic molecules are at the heart of OLED technology. The high fluorescence quantum yields of some indazole derivatives suggest their potential use as emitters in OLED devices.

Chemical Sensors: The fluorescence of certain indazoles can be sensitive to their chemical environment. For example, some 3-substituted-1H-indazoles display acid-sensitive fluorescence turn-off activity, indicating their potential as pH sensors. nih.gov

Dyes: The inherent chromophoric nature of the indazole system has led to its use in the development of various dyes. nih.gov

Research into the photophysical properties of indazoles often involves both experimental studies, such as absorption and emission spectroscopy, and computational methods like Density Functional Theory (DFT) to understand the electronic transitions and deactivation pathways of the excited state. rsc.org

Role as Advanced Chemical Intermediates in Complex Molecule Construction

The structural versatility of indazoles makes them valuable as advanced chemical intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.govnih.gov Halogenated indazoles, such as 6-bromo-3-iodo-2H-indazol-4-amine , are especially important due to the reactivity of the halogen substituents in cross-coupling reactions.

A notable example of an indazole derivative as a key intermediate is in the synthesis of Lenacapavir, a potent anti-HIV drug. The synthesis of this complex molecule relies on a functionalized indazole fragment, specifically 7-bromo-4-chloro-1H-indazol-3-amine . chemrxiv.orgchemrxiv.org The synthesis of this intermediate involves a regioselective bromination and a subsequent cyclization to form the indazole ring. chemrxiv.orgchemrxiv.org This highlights the critical role that specifically substituted indazoles play in accessing complex and medicinally important targets.

The development of efficient and scalable synthetic routes to such intermediates is an active area of research in organic process chemistry. acs.org The ability to selectively introduce functional groups onto the indazole core is paramount for its utility as an advanced intermediate.

Future Research Directions and Emerging Trends in Indazole Chemistry

Exploration of Novel Catalytic Systems and Sustainable Synthetic Methodologies

The synthesis of functionalized indazoles often relies on multi-step processes. A key area of future research lies in the development of more efficient and environmentally friendly synthetic routes. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, to replace traditional palladium catalysts in cross-coupling reactions. For instance, the synthesis of a related compound, 6-bromo-3-iodo-1H-indazole, involves the iodination of 6-bromo-1H-indazole using potassium hydroxide (B78521) and iodine in DMF. rsc.org Future methodologies might focus on direct C-H activation and functionalization, minimizing the need for pre-functionalized starting materials and reducing waste.

The principles of green chemistry are increasingly being integrated into synthetic workflows. This involves the use of safer solvents, minimizing energy consumption through lower reaction temperatures, and designing reactions with high atom economy. Continuous flow chemistry is another promising avenue, offering precise control over reaction parameters and enabling safer handling of hazardous reagents.

Development of Innovative Functionalization and Derivatization Strategies

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. The requested compound, with its bromine, iodine, and amine functionalities, exemplifies the potential for diverse chemical modifications. Future research will undoubtedly focus on developing novel strategies to introduce a wider array of functional groups onto the indazole core.

This includes late-stage functionalization, a powerful technique that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach is particularly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies. For a hypothetical molecule like 6-bromo-3-iodo-2H-indazol-4-amine, the reactive C-I and C-Br bonds would be prime targets for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-nitrogen bonds. The amine group could also be readily derivatized to form amides, sulfonamides, or other functional groups.

Integration of Advanced Computational Approaches for Rational Design of Indazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery. In the context of indazole chemistry, in silico methods are being used to predict the biological activity and pharmacokinetic properties of new derivatives before they are synthesized. This rational design approach significantly accelerates the drug discovery process and reduces the reliance on costly and time-consuming high-throughput screening.

Future trends will see an even greater integration of artificial intelligence and machine learning algorithms to analyze large datasets and identify novel scaffolds with desired biological profiles. For a potential new compound like 6-bromo-3-iodo-2H-indazol-4-amine, computational modeling could predict its binding affinity to various biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and potential off-target effects.

Interdisciplinary Research at the Interface of Indazole Chemistry and Other Scientific Fields

The versatility of the indazole scaffold lends itself to a wide range of applications beyond traditional medicinal chemistry. We are witnessing a growing trend of interdisciplinary research where indazole chemistry intersects with materials science, chemical biology, and diagnostics.

For example, the unique photophysical properties of some indazole derivatives make them attractive candidates for use as fluorescent probes and sensors. The development of indazole-based materials with specific electronic or optical properties is another burgeoning area of research. The combination of bromine and iodine in the target molecule could impart interesting properties relevant to materials science, such as in the design of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-bromo-3-iodo-2H-indazol-4-amine, and how can purity be optimized?

- Synthesis Strategy : A plausible route involves halogenation of an indazole precursor. For example, bromination and iodination steps can be performed sequentially using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) in controlled conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) is critical to isolate the target compound .

- Purity Optimization : Use preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to achieve >95% purity. Monitor by LCMS and NMR (¹H, ¹³C) for structural confirmation .

Q. How should 6-bromo-3-iodo-2H-indazol-4-amine be stored to ensure stability, and what solvents are compatible?

- Storage : Store as a lyophilized powder at -80°C in amber vials to prevent photodegradation. For short-term use (≤1 month), -20°C is acceptable. Avoid repeated freeze-thaw cycles .

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (10 mM stock recommended). For biological assays, dilute in PBS or culture media containing <1% DMSO to avoid cytotoxicity .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation : X-ray crystallography using SHELXL software for refining crystal structures, complemented by ¹H/¹³C NMR to verify substituent positions .

- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular weight validation and LCMS with UV detection (λ = 254 nm) to monitor impurities .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be leveraged to functionalize the bromo and iodo groups in this compound?

- Methodology : Replace bromine with aryl/heteroaryl groups via palladium-catalyzed coupling. Use Pd(PPh₃)₄ or PdCl₂(dppf) with boronic acids in a DMF/H₂O mixture at 80–100°C. The iodo group can undergo Ullmann or Buchwald-Hartwig amination for introducing nitrogen-based substituents .

- Challenge : Competing reactivity between Br and I substituents may require selective protection/deprotection strategies. Monitor reaction progress by TLC and adjust catalyst loading as needed .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR shifts conflicting with computational predictions)?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Compare experimental vs. theoretical shifts to identify discrepancies caused by solvent effects or tautomerism. Use deuterated solvents (DMSO-d₆ or CDCl₃) for consistency .

- Case Study : A 0.3 ppm deviation in aromatic proton shifts might arise from π-stacking interactions in the solid state, resolved via variable-temperature NMR .

Q. What strategies are effective in studying the biological activity of this compound, particularly in kinase inhibition assays?

- Assay Design : Screen against a panel of kinases (e.g., CLK1, CDC2-like kinases) using ATP-free assays to measure IC₅₀ values. Use fluorescence polarization (FP) or TR-FRET for high-throughput screening. Validate hits via Western blotting for downstream phosphorylation targets .

- Data Interpretation : Account for off-target effects by including negative controls (e.g., inactive analogs) and using cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict binding motifs .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound across labs?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。